As a hypothetical D3 receptor antagonist, N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide could potentially bind to the D3 receptor, preventing the binding of dopamine. This interaction could modulate dopaminergic signaling pathways involved in reward and motivation, potentially leading to therapeutic benefits for substance use disorders. [ [] ]
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: